4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide
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Overview
Description
4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide is a complex organic compound that features a cyano group, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 4-piperidone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Cyano Group Addition: The cyano group is often introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Final Coupling: The final step involves coupling the thiophene-substituted piperidine with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the thiophene and piperidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(piperidin-4-yl)benzamide: Lacks the thiophene ring, which may reduce its biological activity.
N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide: Lacks the cyano group, which may affect its binding affinity to molecular targets.
Uniqueness
4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide is unique due to the presence of both the cyano group and the thiophene ring, which together enhance its potential for diverse biological activities and interactions with molecular targets.
Properties
IUPAC Name |
4-cyano-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c20-12-15-3-5-17(6-4-15)19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLINOWEUSMJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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